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Compound of Interest

Compound Name:
1-(4,4-Dimethylthiochroman-6-

yl)ethanone

CAS No.: 88579-23-1

Cat. No.: B042047

Get Quote

Executive Summary
Thiochromane (3,4-dihydro-2H-1-benzothiopyran) represents a privileged sulfur-containing

heterocyclic scaffold that serves as a bioisostere to chromane.[1][2] While chromanes are

ubiquitous in nature (e.g., Vitamin E, flavonoids), thiochromanes introduce a sulfur atom that

alters lipophilicity, oxidation states (sulfide, sulfoxide, sulfone), and electronic distribution. This

guide details the pharmacological versatility of thiochromane derivatives, focusing on their

potent anticancer, antimicrobial, and antimalarial profiles.[2] It provides researchers with

actionable structure-activity relationship (SAR) data, mechanistic insights, and validated

experimental protocols for synthesis and biological evaluation.

The Thiochromane Scaffold: Chemical & Structural
Significance[2][3][4]
The core structure of thiochromane consists of a benzene ring fused to a six-membered sulfur-

containing heterocyclic ring. The sulfur atom at position 1 is a critical handle for chemical

modification.
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Structural Properties[2][5][6]
Lipophilicity: The replacement of oxygen (chromane) with sulfur (thiochromane) generally

increases lipophilicity (LogP), enhancing membrane permeability—a crucial factor for

intracellular drug targets.

Oxidation States: Unlike oxygen, the sulfur atom can be oxidized to a sulfoxide (S=O) or

sulfone (O=S=O). This transformation dramatically alters the molecule's polarity and

hydrogen-bonding potential, often serving as a "switch" for biological activity.

Ring Pucker: The C-S bond length (approx. 1.82 Å) is longer than the C-O bond (1.43 Å),

leading to a more puckered heterocyclic ring conformation. This steric difference allows

thiochromanes to fit into binding pockets that may be inaccessible to planar chromenes.

Therapeutic Applications & Mechanisms[2][4][5][7]
[8][9]
Anticancer Activity
Thiochromane derivatives exhibit multi-target cytotoxicity, particularly against breast (MCF-7),

colon (HT-29), and leukemia cell lines.

Selective Estrogen Receptor Degraders (SERDs): Specific thiochromane derivatives function

as oral SERDs.[3] They bind to the Estrogen Receptor alpha (ER

), inducing a conformational change that targets the receptor for proteasomal degradation.
This is vital for treating endocrine-resistant breast cancer.

Enzyme Inhibition:

Tyrosine Kinases: Inhibition of receptor tyrosine kinases prevents downstream signaling

(PI3K/Akt/mTOR), halting cell proliferation.[4]

Carbonic Anhydrases (CA): Sulfonamide-substituted thiochromanes selectively inhibit CA

IX and XII, isoforms overexpressed in hypoxic tumor tissues, thereby disrupting pH

regulation and reducing tumor survival.
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Apoptosis Induction: Lipophilic thiochromanes induce oxidative stress. The accumulation of

Reactive Oxygen Species (ROS) triggers the mitochondrial apoptotic pathway (loss of

, Cytochrome C release, Caspase-3 activation).

Antimicrobial and Antifungal Activity
Thiochromane derivatives display potent activity against resistant strains (e.g., MRSA) and

phytopathogens (Botrytis cinerea).

Mechanism: The lipophilic core facilitates penetration of the microbial cell wall. Once inside,

these compounds often interfere with DNA gyrase (bacteria) or N-myristoyltransferase

(fungi), leading to replication failure.

Oxime Ethers: Thiochroman-4-one oxime ether derivatives have shown superior efficacy

compared to commercial fungicides like chlorothalonil, particularly against Fusarium species.

Antimalarial Activity[2]
Target:Plasmodium falciparum.[2]

Mechanism: Thiochromane derivatives, particularly those with basic amine side chains,

accumulate in the parasite's digestive vacuole, inhibiting the polymerization of toxic heme

into hemozoin.

Structure-Activity Relationship (SAR) Insights
The biological efficacy of thiochromane derivatives is tightly governed by substitutions at

specific positions.
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Position Modification Effect on Activity

S-1 (Sulfur)
Oxidation to Sulfone (

)

Significantly enhances antiviral

and antibacterial activity by

increasing H-bond acceptor

capability.

C-4 Oxime Ether / Hydrazone

Critical for antifungal potency.

Bulky aromatic groups here

often improve target affinity via

-stacking.

C-6 Halogenation (Cl, F)

Increases metabolic stability

and lipophilicity; often boosts

cytotoxicity and antibacterial

efficacy.

C-2 Aryl Substitution

Creates "flavonoid-like"

structures (thioflavanones).

Essential for antioxidant and

anti-inflammatory activity.

C-3 Methylation

In SERDs, a methyl group at

C-3 restricts conformational

freedom, enhancing selectivity

for the Estrogen Receptor.

Visualization: SAR & Anticancer Mechanism[8]
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Click to download full resolution via product page

Figure 1: Structure-Activity Relationship (SAR) mapping and downstream anticancer

mechanisms of thiochromane derivatives.

Experimental Protocols
Synthesis of Thiochroman-4-one Derivatives
Causality: This protocol utilizes a Friedel-Crafts cyclization, the most robust method for

generating the thiochromanone core, which serves as the precursor for most bioactive

derivatives.

Reagents: Thiophenol, 3-chloropropanoic acid, Polyphosphoric acid (PPA).

S-Alkylation (Precursor Formation):

Dissolve thiophenol (10 mmol) in 10% NaOH (20 mL).

Slowly add 3-chloropropanoic acid (10 mmol) while stirring. Reflux for 2 hours.

Cool and acidify with conc. HCl to precipitate 3-(phenylthio)propanoic acid. Recrystallize

from ethanol.

Checkpoint: Verify intermediate via melting point and TLC (Hexane:EtOAc 7:3).

Cyclization:

Mix 3-(phenylthio)propanoic acid (5 mmol) with Polyphosphoric acid (20 g).

Heat to 80°C for 3 hours with vigorous stirring. (Do not overheat to avoid polymerization).

Pour the reaction mixture onto crushed ice/water (100 mL) to quench.

Extract with Dichloromethane (DCM) (3 x 30 mL).

Wash organic layer with saturated

(remove unreacted acid) and brine.
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Dry over anhydrous

and evaporate solvent.

Functionalization (Oxime Synthesis Example):

Reflux the thiochroman-4-one (1 mmol) with hydroxylamine hydrochloride (1.5 mmol) and

sodium acetate (1.5 mmol) in ethanol (10 mL) for 4 hours.

Pour into water, filter the precipitate.

Biological Evaluation: Microdilution MIC Assay
(Antibacterial)
Causality: The resazurin-based microdilution method is chosen for its sensitivity and ability to

quantify the exact Minimum Inhibitory Concentration (MIC), unlike disk diffusion.

Materials: 96-well plates, Mueller-Hinton Broth (MHB), Resazurin dye (0.01%), Test bacteria

(e.g., S. aureus).

Preparation: Dissolve thiochromane derivative in DMSO to create a stock solution (e.g., 10

mg/mL).

Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of stock solution to the

first column and perform serial 2-fold dilutions across the plate.

Inoculation: Adjust bacterial culture to

CFU/mL (0.5 McFarland standard). Add 100 µL of inoculum to each well.

Incubation: Incubate at 37°C for 18–24 hours.

Readout: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.

Blue Color: No growth (inhibition).

Pink Color: Growth (metabolic reduction of dye).

Result: The lowest concentration that remains blue is the MIC.
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Visualization: Synthesis Workflow
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Figure 2: Step-by-step synthetic pathway for generating bioactive thiochromane derivatives.
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Future Directions
The thiochromane scaffold remains underutilized compared to its oxygen counterpart.[5] Future

research should prioritize:

Chiral Separation: Investigating the differential activity of enantiomers, particularly for

sulfoxide derivatives where the sulfur center is chiral.

Hybrid Molecules: Conjugating thiochromanes with known pharmacophores (e.g., triazoles,

chalcones) to exploit synergistic mechanisms and overcome drug resistance.

Metabolic Stability: Utilizing the sulfone moiety to block metabolic oxidation spots, potentially

improving the pharmacokinetic half-life of candidate drugs.

References
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological

activities and structure–activity relationship (SAR) insights.RSC Medicinal Chemistry. (2025).

[Link]

Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor

Degraders.Journal of Medicinal Chemistry. (2024). [Link]

Design and synthesis of some novel structurally diverse thiochroman derivatives as

fungicides.Pest Management Science. (2024). [Link]

Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal

Agents.Molecules. (2021). [Link]

Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi.Marine Drugs.

(2023). [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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